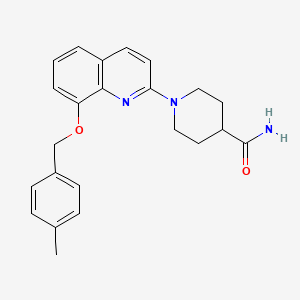![molecular formula C19H20FN5O B2791107 7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2320924-01-2](/img/structure/B2791107.png)
7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline is a chemical compound recognized for its unique structural characteristics and potential applications in various scientific research areas. Its molecular framework includes a quinazoline core with modifications that could confer specific biological activities, making it a subject of interest in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves a multi-step process:
Starting Materials: : The process begins with commercially available precursors, which include 7-fluoroquinazoline and 6-methylpyridazin-3-ol.
Key Reactions: : The initial step involves the formation of an intermediate by reacting 6-methylpyridazin-3-ol with a suitable alkylating agent under basic conditions. This intermediate is then reacted with 7-fluoroquinazoline in the presence of a piperidine derivative.
Reaction Conditions: : Optimal conditions often require controlled temperatures, specific solvents (like dichloromethane or ethanol), and catalysts (like potassium carbonate) to ensure high yield and purity of the final product.
Industrial Production Methods:
While the lab-scale synthesis focuses on precise conditions and small batches, industrial production demands scalability and cost-effectiveness:
Bulk Preparation: : Larger reactors and continuous flow systems are used.
Optimization: : Reaction conditions are optimized for scalability, including solvent recovery, catalyst reuse, and waste minimization.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly on the piperidine ring, which can yield various oxidized derivatives.
Reduction: : The quinazoline and pyridazine rings may undergo reduction under strong reducing conditions.
Substitution: : Both the fluorine atom on the quinazoline ring and the methyl group on the pyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: : Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
The reactions result in a variety of products, including oxidized and reduced derivatives, which have distinct physical and chemical properties.
科学研究应用
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: : It serves as a probe to study enzyme inhibition and receptor binding, offering insights into biological pathways.
Medicine: : The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Its derivatives may find use in the development of new materials with specific chemical properties.
作用机制
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: : It targets specific enzymes and receptors, disrupting their normal function.
Pathways: : By binding to these targets, it can inhibit key biological pathways, which could lead to therapeutic effects such as the inhibition of cell proliferation or reduction of inflammation.
相似化合物的比较
4-Fluoroquinazolines: : Differ mainly by substituents on the quinazoline ring.
6-Methylpyridazin-3-yl derivatives: : Variations in the pyridazine ring and substituent groups.
Piperidine-based compounds: : Other piperidine derivatives with different side chains and functional groups.
Uniqueness:
What sets 7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline apart is its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various research applications. Its fluorine and methyl groups play critical roles in modulating its interaction with biological targets, enhancing its potency and selectivity compared to similar compounds.
属性
IUPAC Name |
7-fluoro-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-13-2-5-18(24-23-13)26-11-14-6-8-25(9-7-14)19-16-4-3-15(20)10-17(16)21-12-22-19/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUJNBGSACPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
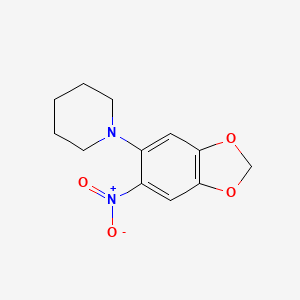
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2791027.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)
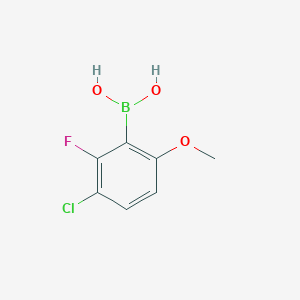
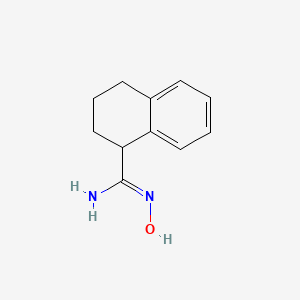
![2,4-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2791032.png)
![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)
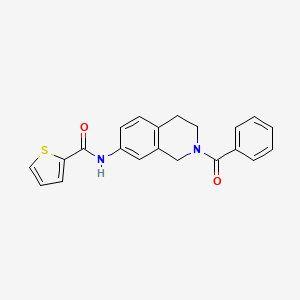
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2791037.png)

![rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)
